6-Deoxo-28-norcastasterone

Description

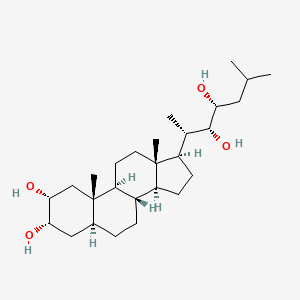

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O4/c1-15(2)12-23(29)25(31)16(3)19-8-9-20-18-7-6-17-13-22(28)24(30)14-27(17,5)21(18)10-11-26(19,20)4/h15-25,28-31H,6-14H2,1-5H3/t16-,17-,18-,19+,20-,21-,22-,23+,24+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZMVUQKRUXUPG-MFGLZFITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of 6 Deoxo 28 Norcastasterone

Elucidation of Brassinosteroid Biosynthesis in Plant Systems

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are essential for a wide range of physiological processes throughout the plant life cycle, including cell division and elongation, vascular differentiation, and stress responses. tandfonline.comdoaj.org The elucidation of their complex biosynthetic pathways has been a significant area of plant biology research for several decades. doaj.org Initial insights into these pathways were gained through in vivo feeding experiments using labeled precursors in plant cell cultures, which helped to trace the metabolic conversions. tandfonline.com

A major breakthrough in understanding BR biosynthesis came with the isolation and characterization of BR-deficient mutants in model plants like Arabidopsis thaliana. tandfonline.comresearchgate.net These mutants exhibit distinct dwarf phenotypes, which can be rescued by the external application of specific BR intermediates. nih.gov By analyzing the endogenous levels of BRs in these mutants and identifying the specific biosynthetic step that is blocked, researchers have been able to identify and characterize the genes and enzymes responsible for each reaction in the pathway. tandfonline.comresearchgate.net This combination of chemical analysis and molecular genetics has been instrumental in mapping the highly networked BR biosynthetic grid, which includes multiple parallel and interconnected routes. researchgate.netnih.gov

The Late C-6 Oxidation Pathway for C27-Brassinosteroids

Brassinosteroids are classified based on the carbon skeleton of their sterol precursors; C27-brassinosteroids are derived from the 27-carbon sterol, cholesterol. doaj.orgfrontiersin.org The biosynthesis of these compounds can occur through two primary routes: the early and late C-6 oxidation pathways. nih.gov While both pathways can be functional, the late C-6 oxidation pathway is considered the more prominent route in many plants, including Arabidopsis and tomato, for the production of C27-BRs. nih.govnih.gov This pathway is characterized by the hydroxylation and oxidation reactions on the steroid side chain occurring before the oxidation at the C-6 position of the B-ring. researchgate.net The synthesis of 6-deoxo-28-norcastasterone is a key part of this specific pathway. frontiersin.orgfrontiersin.org

The biosynthetic journey to this compound and other C27-brassinosteroids begins with cholesterol. frontiersin.orgnih.gov Plant sterols are crucial not only as precursors for brassinosteroids but also as fundamental components of cell membranes. nih.gov Within the intricate network of plant steroid metabolism, cholesterol is the specific starting point for the C27-BR branch of the pathway. nih.gov Genetic studies have confirmed that mutants unable to properly process cholesterol show defects in C27-BR production, underscoring its role as the primary precursor. nih.govnih.gov

The first committed step in the late C-6 oxidation pathway for C27-BRs is the conversion of cholesterol to cholestanol (B8816890). frontiersin.orgnih.govnih.gov This reaction involves the reduction of the double bond at the C-5 position of the steroid B-ring. researchgate.net This critical conversion is catalyzed by a steroid 5α-reductase enzyme encoded by the DEETIOLATED2 (DET2) gene. frontiersin.orgnih.gov Functional studies have shown that enzyme extracts from det2 mutants are unable to perform this conversion, confirming the essential role of the DET2 enzyme in the biosynthesis of C27-BRs. nih.govnih.gov

Table 1: Initial Steps in the C27-Brassinosteroid Late C-6 Oxidation Pathway

| Precursor | Product | Enzyme/Gene | Reaction Type |

| Cholesterol | Cholestanol | 5α-reductase (DET2) | Reduction |

Following the formation of cholestanol, the pathway proceeds through a series of modifications, primarily hydroxylations and oxidations on both the A-ring and the side chain of the steroid skeleton. These sequential reactions are catalyzed by a suite of cytochrome P450 monooxygenases (CYPs). frontiersin.orgfrontiersin.org This cascade of conversions ultimately yields this compound. nih.govfrontiersin.org Metabolic studies in Arabidopsis have delineated the primary sequence of this pathway as: cholestanol → 6-deoxo-28-norcathasterone → 6-deoxo-28-norteasterone → 6-deoxo-28-nor-3-dehydroteasterone → 6-deoxo-28-nortyphasterol → this compound. nih.gov

The conversion of cholestanol to 6-deoxo-28-norcathasterone marks the next step in the pathway. This reaction involves hydroxylation at the C-22 position of the steroid side chain. researchgate.net Genetic and biochemical evidence points to the involvement of the enzyme DWF4, a C-22 hydroxylase. nih.gov Studies using dwf4 mutants have shown that they are deficient in this specific conversion, establishing that the DWF4 enzyme system is a key catalyst for this hydroxylation step in the synthesis of C27-BRs, just as it is for C28-BRs. nih.govnih.gov

Subsequently, 6-deoxo-28-norcathasterone is converted into 6-deoxo-28-norteasterone. frontiersin.orgfrontiersin.org This step involves hydroxylation at the C-23 position of the side chain. nih.gov Cell-free enzyme extracts from tomato and Arabidopsis have been shown to catalyze this conversion, confirming its place in the biosynthetic sequence. nih.govnih.gov From 6-deoxo-28-norteasterone, the pathway continues through several more enzymatic steps, including oxidation at C-3 and hydroxylation at C-2, to form this compound. nih.govnih.gov

Table 2: Biosynthetic Pathway from Cholestanol to this compound

| Precursor | Product | Key Reaction |

| Cholestanol | 6-Deoxo-28-norcathasterone | C-22 Hydroxylation |

| 6-Deoxo-28-norcathasterone | 6-Deoxo-28-norteasterone | C-23 Hydroxylation |

| 6-Deoxo-28-norteasterone | 6-Deoxo-28-nor-3-dehydroteasterone | C-3 Oxidation |

| 6-Deoxo-28-nor-3-dehydroteasterone | 6-Deoxo-28-nortyphasterol | C-3 Reduction |

| 6-Deoxo-28-nortyphasterol | This compound | C-2 Hydroxylation |

Sequential Hydroxylations and Oxidations Leading to this compound

3-Dehydro-6-deoxo-28-norteasterone Interconversion

A crucial stage in the pathway leading to this compound involves the reversible epimerization at the C-3 position. 6-Deoxo-28-norteasterone is converted to 6-deoxo-28-nortyphasterol via the intermediate 3-dehydro-6-deoxo-28-norteasterone. nih.gov Studies using crude enzyme extracts from Arabidopsis have demonstrated that this interconversion is a reversible process. nih.gov When 6-deoxo-28-norteasterone is introduced, both 3-dehydro-6-deoxo-28-norteasterone and 6-deoxo-28-nortyphasterol are produced. Conversely, adding 6-deoxo-28-nor-3-dehydroteasterone to the enzyme mixture yields both 6-deoxo-28-norteasterone and 6-deoxo-28-nortyphasterol. nih.gov

6-Deoxo-28-nortyphasterol Formation

Following the interconversion, 6-deoxo-28-nortyphasterol serves as the direct precursor to this compound. The formation of 6-deoxo-28-nortyphasterol occurs via the reduction of 3-dehydro-6-deoxo-28-norteasterone. This step is then followed by C2α-hydroxylation, which converts 6-deoxo-28-nortyphasterol into this compound, demonstrating the presence of C2α-hydroxylase activity within the enzymatic machinery of the plant. nih.gov

Enzymatic Catalysis in this compound Biosynthesis

The biosynthesis of this compound and its precursors is governed by a series of specific enzymatic reactions. These enzymes ensure the precise structural modifications required to build complex brassinosteroid molecules from simpler sterol precursors.

Role of 5α-Reductase (e.g., DET2) in Precursor Synthesis

The enzyme DET2, a steroid 5α-reductase, plays a foundational role in the synthesis of precursors for this compound. nih.govnih.gov Research on det2 mutants in Arabidopsis has shown that they are unable to convert cholesterol to cholestanol. nih.gov This initial reduction is a critical step in the C27 brassinosteroid pathway. The DET2 protein has been shown to be a functional homolog of mammalian steroid 5α-reductases, capable of catalyzing the 5α-reduction of various steroid substrates. nih.gov The application of downstream precursors, including 28-norcastasterone (B1253329), can restore normal growth in det2 mutants, confirming the enzyme's position early in the biosynthetic pathway. nih.gov

Cytochrome P450 Monooxygenases (e.g., CYP85A1, CYP85A2) in Oxidation Steps

Cytochrome P450 monooxygenases are critical for the oxidation steps within the brassinosteroid pathway. Specifically, CYP85A1 and CYP85A2 are responsible for the C-6 oxidation that converts this compound to 28-norcastasterone. nih.govnih.gov While both enzymes can catalyze this reaction, studies using heterologously expressed enzymes in yeast have revealed differences in their efficiency. CYP85A2 is significantly more efficient than CYP85A1 in catalyzing the C-6 oxidation of this compound. nih.govnih.gov This suggests that CYP85A2 may have a more prominent role in the biosynthesis of C27 brassinosteroids. nih.gov

C-22 Hydroxylase (e.g., DWF4) Activity

The DWF4 gene encodes a cytochrome P450 enzyme, CYP90B1, that functions as a steroid C-22 hydroxylase. nih.govresearchgate.net This enzymatic activity is essential for an early step in the pathway leading to this compound. Feeding studies with dwf4 mutants of Arabidopsis have shown that their dwarf phenotype can be rescued by the application of 22α-hydroxylated brassinosteroid intermediates. researchgate.net Specifically, dwf4 mutants are unable to convert cholestanol to 6-deoxo-28-norcathasterone, the product of C-22 hydroxylation. nih.gov Further research has indicated that the DWF4 enzyme shows a substrate preference for cholesterol (a C27 sterol) over campesterol (B1663852) (a C28 sterol), which may explain the relative abundance of different brassinosteroids in plants. nih.govzendy.io

C-23 Hydroxylase (e.g., CPD gene product) Activity

While direct studies on the C-23 hydroxylation step immediately preceding the formation of this compound are limited in the provided context, the general brassinosteroid pathway relies on C-23 hydroxylases. In the analogous C28 pathway, the CPD gene product is known to be involved in C-23 hydroxylation. It is inferred that a similar enzymatic activity is required in the C27 pathway to produce the necessary precursors for this compound.

Data Tables

Table 1: Key Biosynthetic Reactions

| Precursor | Product | Intermediate | Reaction Type |

|---|---|---|---|

| 6-Deoxo-28-norteasterone | 6-Deoxo-28-nortyphasterol | 3-Dehydro-6-deoxo-28-norteasterone | Reversible C-3 Epimerization |

Table 2: Enzymes and Their Functions in the Pathway

| Enzyme (Gene) | Enzyme Class | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| DET2 | 5α-Reductase | Steroid 5α-reduction | Cholesterol | Cholestanol |

| DWF4 (CYP90B1) | C-22 Hydroxylase | C-22 hydroxylation | Cholestanol | 6-Deoxo-28-norcathasterone |

| CYP85A1 | Cytochrome P450 | C-6 oxidation | This compound | 28-Norcastasterone |

C-3 Oxidase (e.g., CYP90D) Activity

A key step in the biosynthesis of this compound involves the activity of C-3 oxidases. These enzymes, which are part of the cytochrome P450 family, catalyze the oxidation of the 3β-hydroxyl group of brassinosteroid intermediates. In the C27 pathway, this activity is exemplified by the conversion of 6-deoxo-28-norteasterone to 6-deoxo-28-nor-3-dehydroteasterone. While the specific enzymes in the C27 pathway are not always individually characterized, the functional roles are often inferred from their well-studied C28 counterparts due to the broad substrate specificity of many brassinosteroid biosynthetic enzymes. For instance, in the C28 pathway, CYP90D enzymes have been implicated in C-3 oxidation. It is proposed that a homologous enzyme carries out the analogous step in the C27 pathway, a critical reaction for the subsequent formation of this compound.

2α-Hydroxylase Activity

The final step in the biosynthesis of this compound is a stereospecific hydroxylation at the 2α position. This reaction converts 6-deoxo-28-nortyphasterol into this compound. This C-2α hydroxylation is a pivotal step, as the presence of the 2α-hydroxyl group is a hallmark of many biologically active brassinosteroids. While the specific 2α-hydroxylase enzyme for the C27 pathway has not been definitively isolated, its activity is essential for the production of this compound. In the C28 pathway, this conversion is catalyzed by an enzyme encoded by the DDWF1 gene, and it is likely that a related enzyme performs this function in the C27 pathway.

Conversion of this compound to 28-norcastasterone (C-6 Oxidation)

This compound serves as the direct precursor to 28-norcastasterone through a C-6 oxidation reaction. This conversion is a rate-limiting step in the biosynthesis of bioactive brassinosteroids and is catalyzed by brassinosteroid-6-oxidases, which are cytochrome P450 enzymes. Specifically, enzymes from the CYP85 family have been shown to catalyze this oxidation. The reaction introduces a ketone group at the C-6 position of the steroid B-ring, transforming the "6-deoxo" intermediate into its corresponding 6-oxo form, 28-norcastasterone. This enzymatic step is crucial as 28-norcastasterone exhibits significantly higher biological activity than its precursor.

| Substrate | Enzyme Family | Product | Reaction Type |

|---|---|---|---|

| This compound | CYP85 (Brassinosteroid-6-oxidase) | 28-norcastasterone | C-6 Oxidation |

Connections and Interplay with C28-Brassinosteroid Biosynthesis

The biosynthesis of C27-brassinosteroids is not an isolated pathway; it has significant connections and interplay with the more extensively studied C28-brassinosteroid pathway.

C-24 Methylation of 28-norcastasterone to Castasterone (B119632)

A primary point of intersection between the C27 and C28 pathways is the conversion of 28-norcastasterone to castasterone. This reaction involves the addition of a methyl group at the C-24 position of the steroid side chain. Castasterone is a key bioactive brassinosteroid in the C28 pathway. This C-24 methylation effectively channels intermediates from the C27 pathway into the C28 pathway, highlighting a metabolic grid-like nature of brassinosteroid biosynthesis.

| C27 Intermediate | Reaction | C28 Product | Significance |

|---|---|---|---|

| 28-norcastasterone | C-24 Methylation | Castasterone | Connects the C27 and C28 biosynthetic pathways. |

Interruption of Early C-6 Oxidation Pathway for C27-Brassinosteroids

In many plants, the late C-6 oxidation pathway, which produces 6-deoxo intermediates like this compound, is the predominant route for brassinosteroid biosynthesis. This is due to the interruption of the early C-6 oxidation pathway. In the context of C27-brassinosteroids, this interruption occurs at the step where 6-oxocholestanol would be converted to 28-norcathasterone. While cholestanol can be oxidized to 6-oxocholestanol, the subsequent C-22 hydroxylation of this intermediate is inefficient or blocked. This metabolic block prevents the flux of intermediates through the early C-6 oxidation pathway, thereby funneling the biosynthetic precursors into the late C-6 oxidation pathway and leading to the accumulation of 6-deoxo intermediates, including this compound. This preferential routing underscores the importance of the late C-6 oxidation pathway in generating bioactive C27-brassinosteroids.

Biological Functionality and Activity in Plant Development

Functional Role as an Intermediate in Active Brassinosteroid Production

6-Deoxo-28-norcastasterone is a key intermediate in the biosynthesis of C27 brassinosteroids. nih.govscispace.comnih.gov It is synthesized from cholesterol via the late C-6 oxidation pathway. nih.gov This pathway is a series of enzymatic reactions that progressively modify the cholesterol backbone to produce a range of brassinosteroid compounds.

The journey from cholesterol to this compound involves several steps. Initially, cholesterol is converted to cholestanol (B8816890). nih.gov Subsequently, a series of reactions lead to the formation of 6-deoxo-28-norcathasterone, which is then converted through several intermediates, including 6-deoxo-28-norteasterone and 6-deoxo-28-nortyphasterol, to ultimately yield this compound. nih.govscispace.com

The final and most critical step in this sequence is the C-6 oxidation of this compound to produce 28-norcastasterone (B1253329). scispace.com This conversion is catalyzed by cytochrome P450 enzymes, specifically CYP85A1 and CYP85A2. nih.gov The resulting 28-norcastasterone is a more biologically active brassinosteroid, highlighting the essential role of this compound as its immediate precursor.

| Precursor | Product | Key Enzyme/Process |

|---|---|---|

| Cholesterol | Cholestanol | Reduction |

| Cholestanol | 6-deoxo-28-norcathasterone | Multiple Steps |

| 6-deoxo-28-nortyphasterol | This compound | Hydroxylation |

| This compound | 28-norcastasterone | C-6 Oxidation (CYP85A1/CYP85A2) |

Contribution to Plant Growth Regulation and Morphology

As a precursor to active brassinosteroids, this compound plays an indirect yet vital role in regulating plant growth and morphology. The extent of its contribution is most evident when considering its ability to rescue dwarf phenotypes in brassinosteroid-deficient mutants and its influence on organ development.

Brassinosteroid-deficient mutants, such as det2 and dwf4 in Arabidopsis thaliana, exhibit a characteristic dwarf phenotype due to their inability to produce sufficient levels of active brassinosteroids. scilit.com Research has shown that the application of brassinosteroid biosynthesis intermediates can rescue these dwarf phenotypes.

Specifically, studies have demonstrated that 6-deoxo brassinosteroids are capable of restoring the normal growth of the det2 mutant. scispace.com In light-grown det2 mutants, the application of 1 µM 6-deoxo brassinosteroids was sufficient to bring back a wild-type appearance. scispace.com This indicates that even though this compound itself has low intrinsic biological activity, it can be converted by the plant into more active forms, thereby compensating for the genetic defect and restoring normal growth.

| Mutant | Phenotype | Compound for Rescue | Outcome |

|---|---|---|---|

| det2 | Dwarfism | 6-deoxo brassinosteroids | Restoration of wild-type phenotype |

| dwf4 | Dwarfism | 28-norcastasterone and closer precursors | Restoration of normal growth |

The conversion of this compound into active brassinosteroids has profound effects on various aspects of organ development.

Root Elongation: Brassinosteroids have a dose-dependent effect on root growth. At low concentrations, they have been shown to stimulate root elongation in both wild-type plants and brassinosteroid-deficient mutants. nih.gov This suggests that the downstream products of this compound contribute to the regulation of root system architecture.

Stem Elongation: One of the most well-documented roles of brassinosteroids is the promotion of stem elongation. nih.gov This is achieved through the stimulation of cell elongation and division in the stem. As a precursor, this compound is integral to providing the building blocks for the active brassinosteroids that drive this process.

Leaf Expansion: Brassinosteroids are also crucial for proper leaf development, influencing both cell expansion and cell proliferation to determine the final size and shape of the leaf. nih.govresearchgate.net Brassinosteroid-deficient mutants typically have smaller, darker green leaves, a phenotype that can be reversed by the application of brassinosteroids. nih.gov This underscores the importance of the biosynthetic pathway, in which this compound is a key player, for normal leaf expansion.

Structure-Activity Relationships in Brassinosteroid Signaling (Mechanistic Aspects)

The biological activity of a brassinosteroid is intrinsically linked to its chemical structure. The specific arrangement of functional groups on the steroid skeleton determines how effectively it can bind to its receptor and initiate a signaling cascade.

A defining feature for the bioactivity of many brassinosteroids is the presence of an oxygen function at the C-6 position of the B-ring. Comparative studies have consistently shown that 6-deoxo type brassinosteroids, such as this compound, exhibit very little to no biological activity in various bioassays, such as the bean internode and rice lamina inclination tests. nih.gov

In contrast, their 6-oxo counterparts, like 28-norcastasterone, are significantly more active. nih.gov The enzymatic oxidation of the C-6 position from a methylene group (in 6-deoxo forms) to a carbonyl group (in 6-oxo forms) is therefore a critical activation step in the brassinosteroid biosynthetic pathway. This structural modification is essential for the molecule to be effectively recognized by the brassinosteroid receptor, BRI1, and to trigger downstream signaling events.

The side chain of the brassinosteroid molecule also plays a crucial role in determining its biological activity. Specifically, the presence and stereochemistry of hydroxyl groups at the C-22 and C-23 positions are of great importance. These hydroxylations occur earlier in the biosynthetic pathway, before the formation of this compound.

The introduction of these hydroxyl groups is a prerequisite for high biological activity. While this compound itself is not highly active, the fact that it possesses these side-chain hydroxyls (which were added in previous biosynthetic steps) is what allows its oxidized product, 28-norcastasterone, to be a potent plant growth regulator. The precise orientation of these hydroxyl groups is also critical, with specific stereoisomers showing much higher activity than others. This underscores the highly specific nature of the interaction between the brassinosteroid molecule and its receptor.

Comparative Activity with other Deoxo-Brassinosteroids and their Oxidized Counterparts

The biological activity of this compound is best understood when compared with other deoxo-brassinosteroids and, more importantly, their C-6 oxidized counterparts. The general trend observed is that 6-deoxo brassinosteroids exhibit significantly lower biological activity than their 6-oxo derivatives.

Activity Relative to Oxidized Counterparts:

The most striking comparison is between this compound and its immediate oxidized product, 28-norcastasterone. The C-6 oxidation, which converts the 6-deoxo form to the 6-oxo form (castasterone-type), is a crucial step for activating the molecule. Bioassay results have demonstrated that 28-norcastasterone exhibits substantially higher activity than this compound nih.gov. This highlights that the presence of the ketone group at C-6 is a key determinant for biological function in this class of compounds.

Furthermore, when comparing the broader C27 and C28 brassinosteroid families, a similar pattern emerges. For instance, castasterone (B119632) (a C28 brassinosteroid) is significantly more active than 28-norcastasterone (a C27 brassinosteroid), with some reports indicating a tenfold difference in activity nih.gov. This suggests that the C-24 methylation, which distinguishes C28 from C27 brassinosteroids, also plays a vital role in enhancing biological potency.

Activity Relative to Other Deoxo-Brassinosteroids:

The following interactive data tables provide a summary of the comparative biological activities based on the rice lamina inclination assay.

Table 1: Biological Activity of this compound and its Precursors

| Compound | Concentration (M) | Biological Activity (Rice Lamina Inclination Assay) |

| 6-Deoxo-28-norcathasterone | up to 2 × 10⁻⁸ | Almost no activity |

| 6-Deoxo-28-norteasterone | up to 2 × 10⁻⁸ | Almost no activity |

| 6-Deoxo-28-nor-3-dehydroteasterone | up to 2 × 10⁻⁸ | Almost no activity |

| 6-Deoxo-28-nortyphasterol | up to 2 × 10⁻⁸ | Almost no activity (slight activity at 2 × 10⁻⁸) |

| This compound | up to 2 × 10⁻⁸ | Almost no activity (slight activity at 2 × 10⁻⁸) |

Table 2: Comparative Activity of this compound and its Oxidized Counterparts

| Compound | Key Structural Feature | Relative Biological Activity (Qualitative) |

| This compound | C27, 6-deoxo | Very Low |

| 28-Norcastasterone | C27, 6-oxo | High |

| Castasterone | C28, 6-oxo | Very High |

Natural Occurrence and Distribution in the Plant Kingdom

Endogenous Presence in Diverse Plant Species

Research has confirmed the presence of 6-Deoxo-28-norcastasterone or demonstrated its active metabolic role in several dicotyledonous and monocotyledonous plants.

The compound has been identified in a variety of dicot species, highlighting its fundamental role in plant biochemistry.

Lycopersicon esculentum (Tomato): Shoots of tomato plants have been found to contain this compound. It is recognized as a potential precursor to 28-norcastasterone (B1253329), another brassinosteroid identified in this species. frontiersin.org

Arabidopsis thaliana : In this model plant, the conversion of this compound to 28-norcastasterone is a documented step in brassinosteroid biosynthesis, confirming the compound's presence and metabolic significance. researchgate.net

Phaseolus vulgaris (Common Bean): While direct isolation is not always the method of confirmation, the metabolic machinery for processing related compounds is present. Cell-free enzyme solutions from Phaseolus vulgaris can metabolize precursors, indicating the activity of this pathway. researchgate.net Furthermore, immature seeds of this species are known to be a rich source of various brassinosteroids. mdpi.com

Camellia sinensis (Tea): The presence of the brassinosteroid class of hormones in tea leaves has been known for decades. nih.gov Studies have confirmed that brassinosteroids play a crucial role in the metabolism and quality of tea leaves, particularly in new shoots, which are the raw materials for tea products. nih.govfrontiersin.org While the broader class of compounds is well-documented, the specific identification of this compound has not been detailed in available research.

Apium graveolens (Celery): The brassinosteroid signaling pathway is known to be active and essential in celery. The application of brassinosteroid biosynthesis inhibitors results in characteristic changes in growth, which strongly implies the endogenous production of these hormones, including their precursors. mdpi.comnih.gov

Ornithopus sativus (Serradella): this compound has been successfully identified as a new brassinosteroid from this legume species. nih.gov

While research has heavily focused on dicots, the importance of brassinosteroids in monocots is well-established.

Oryza sativa (Rice): Brassinosteroids are essential for the growth and development of rice, playing critical roles in processes affecting roots, stems, and seeds (grains). nih.govmdpi.com The presence of a functional brassinosteroid biosynthesis and signaling pathway confirms the endogenous production of these steroidal hormones. nih.govfrontiersin.org

Organ-Specific Distribution and Regulation

The concentration of this compound and related brassinosteroids is not uniform throughout the plant. Levels can vary significantly between different organs, reflecting localized sites of synthesis and activity. Generally, the highest concentrations of brassinosteroids are found in young, actively growing tissues. nih.gov

Roots and Shoots: A distinct distribution pattern has been observed in tomato, where the levels of this compound are higher in the shoots compared to the roots. frontiersin.org This suggests differential regulation of the brassinosteroid biosynthetic pathway between the aerial and subterranean parts of the plant. frontiersin.orgnih.gov In Arabidopsis, the highest expression of genes related to brassinosteroid biosynthesis is found in apical shoots, which contain actively developing tissues. nih.gov

Seeds and Pollen: Pollen and immature seeds are often the richest sources of brassinosteroids in the plant kingdom. mdpi.comfrontiersin.org In Arabidopsis, siliques (seed pods) show high levels of brassinosteroid precursors and significant expression of biosynthetic genes, indicating that these hormones are actively synthesized in developing embryos and seeds. frontiersin.orgnih.gov

Interactive Data Table: Documented Presence of this compound Pathway

| Species | Common Name | Type | Compound/Pathway Confirmed | Organ(s) of Note |

| Lycopersicon esculentum | Tomato | Dicot | ✓ | Shoots, Roots |

| Arabidopsis thaliana | Thale Cress | Dicot | ✓ | Apical Shoots, Siliques (Seeds) |

| Phaseolus vulgaris | Common Bean | Dicot | ✓ | Seeds |

| Camellia sinensis | Tea | Dicot | ✓ (Pathway) | Leaves, Shoots |

| Apium graveolens | Celery | Dicot | ✓ (Pathway) | Petioles, Leaves |

| Ornithopus sativus | Serradella | Dicot | ✓ | Not specified |

| Oryza sativa | Rice | Monocot | ✓ (Pathway) | Roots, Stems, Seeds |

Genetic and Molecular Regulation of 6 Deoxo 28 Norcastasterone Metabolism

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The conversion of upstream precursors to 6-Deoxo-28-norcastasterone and its subsequent metabolism are catalyzed by specific enzymes encoded by a well-defined set of genes. Key among these are DET2, DWF4, CYP85A1, and CYP85A2, which have been identified and characterized through genetic and biochemical studies.

DET2 (5α-reductase) and its Genetic Impact

The DET2 gene encodes a steroid 5α-reductase, an enzyme that plays a crucial role in an early step of the brassinosteroid biosynthetic pathway. This enzyme is homologous in function to mammalian steroid 5α-reductases. nih.gov In plants, DET2 catalyzes the conversion of campesterol (B1663852) to campestanol, a critical precursor for the synthesis of various brassinosteroids, including the pathway leading to this compound. nih.gov

Mutations in the DET2 gene lead to a characteristic dwarf phenotype in plants like Arabidopsis. nih.gov These det2 mutants exhibit a small, dark-green stature and display pleiotropic defects in light-regulated development throughout their life cycle. nih.gov The dwarfism associated with det2 mutants can be rescued by the application of downstream brassinosteroid intermediates, confirming the role of DET2 in this biosynthetic pathway. For instance, the abnormal growth of det2 mutants can be restored by the application of 28-norcastasterone (B1253329) and its closer precursors. ebi.ac.uk This demonstrates that the metabolic block in these mutants occurs upstream of these compounds. Furthermore, studies have shown that det2 mutants are unable to convert cholesterol to cholestanol (B8816890), a necessary step for the synthesis of 28-norcastasterone. ebi.ac.uk Interestingly, human steroid 5α-reductases can functionally substitute for DET2 in transgenic det2 mutant plants, rescuing the mutant phenotype. nih.gov This highlights the conserved function of this enzyme across different kingdoms. nih.govnih.gov

DWF4 (Steroid 22-hydroxylase) and its Genetic Impact

The DWF4 gene encodes a cytochrome P450 monooxygenase that functions as a steroid 22α-hydroxylase. researchgate.net This enzyme is responsible for multiple 22α-hydroxylation steps in the brassinosterosteroid biosynthesis pathway. researchgate.net A crucial step catalyzed by DWF4 is the conversion of cholestanol to 6-deoxo-28-norcathasterone, a precursor in the pathway leading to this compound. ebi.ac.uk

Similar to det2 mutants, mutations in the DWF4 gene result in a severe dwarf phenotype in Arabidopsis. researchgate.net These dwf4 mutants are unable to effectively carry out the 22α-hydroxylation steps, leading to a deficiency in downstream brassinosteroids. The dwarf phenotype of dwf4 mutants can be rescued by the application of brassinolide (B613842) and other 22α-hydroxylated BR intermediates, confirming that the genetic lesion affects this specific enzymatic step. researchgate.net Feeding studies have shown that only 22α-hydroxylated brassinosteroids can rescue the dwf4 phenotype. researchgate.net Like det2 mutants, the abnormal growth of dwf4 mutants can also be restored by the application of 28-norcastasterone and its precursors, indicating the metabolic block is upstream of these compounds. ebi.ac.uk

CYP85A1 and CYP85A2 (BR-6-oxidases) in C-6 Oxidation

The final step in the biosynthesis of 28-norcastasterone from this compound is a C-6 oxidation reaction. This critical conversion is catalyzed by a family of cytochrome P450 enzymes known as brassinosteroid-6-oxidases, encoded by the CYP85A gene family. In Arabidopsis, two key genes, CYP85A1 and CYP85A2, are involved in this process. nih.govresearchgate.net

Both CYP85A1 and CYP85A2 can mediate the C-6 oxidation of this compound to 28-norcastasterone. nih.govresearchgate.net However, they exhibit different substrate specificities and efficiencies. nih.govresearchgate.net Heterologous expression studies in yeast have shown that CYP85A2 is a more efficient BR C-6 oxidase than CYP85A1 for both C27 and C28-brassinosteroids. nih.govresearchgate.net Specifically, the conversion rate of this compound to 28-norcastasterone by CYP85A2 was found to be significantly higher than that mediated by CYP85A1. nih.govresearchgate.net While CYP85A1 predominantly mediates the C-6 oxidation of C28-BRs, CYP85A2 shows versatile activity on both C27 and C28-BRs. nih.gov Therefore, CYP85A2 is considered a key enzyme in regulating the endogenous levels of castasterone (B119632) by controlling both biosynthetic pathways. nih.gov The expression of both CYP85A1 and CYP85A2 is also subject to feedback regulation; treatment with 28-norcastasterone has been shown to strongly inhibit the gene expression of both enzymes. researchgate.net

| Gene | Enzyme | Function in this compound Pathway |

| DET2 | 5α-reductase | Catalyzes the conversion of campesterol to campestanol, an early precursor. |

| DWF4 | Steroid 22-hydroxylase | Mediates 22α-hydroxylation steps, including the conversion of cholestanol to 6-deoxo-28-norcathasterone. |

| CYP85A1 | BR-6-oxidase | Catalyzes the C-6 oxidation of this compound to 28-norcastasterone. |

| CYP85A2 | BR-6-oxidase | More efficiently catalyzes the C-6 oxidation of this compound to 28-norcastasterone. |

Mutational Analysis of Brassinosteroid-Deficient Dwarf Mutants

The study of dwarf mutants deficient in brassinosteroid biosynthesis has been instrumental in elucidating the genetic and molecular control of the this compound pathway. These mutants provide a powerful tool to understand the physiological consequences of disrupting specific enzymatic steps.

Phenotypic Analysis and Rescue Experiments

Brassinosteroid-deficient mutants, such as det2 and dwf4, exhibit a range of characteristic phenotypes, the most prominent being severe dwarfism. nih.govresearchgate.net These plants have short, robust stems, dark-green, rounded leaves, reduced fertility, and a prolonged lifespan. nih.gov

A key method to confirm that a dwarf phenotype is due to a deficiency in brassinosteroid biosynthesis is through rescue experiments. The application of exogenous brassinosteroids or their intermediates can restore the normal wild-type phenotype to these mutants. nih.gov For instance, the dwarfism of det2 and dwf4 mutants can be rescued by applying brassinolide. researchgate.net More specifically, feeding studies with various intermediates of the brassinosteroid biosynthetic pathway have pinpointed the exact location of the metabolic block. As mentioned earlier, the phenotypes of both det2 and dwf4 mutants can be partially or fully rescued by the application of downstream intermediates such as 28-norcastasterone, confirming the interruption of the pathway upstream of this compound. ebi.ac.uk

In contrast, mutants that are insensitive to brassinosteroids, such as bri1 mutants, cannot be rescued by the external application of these hormones. nih.govsemanticscholar.org These mutants accumulate high levels of endogenous brassinosteroids, including brassinolide and castasterone, because they are unable to perceive or transduce the hormone signal. nih.govnih.gov

Correlation between Gene Defects and this compound Pathway Interruption

A direct correlation exists between specific gene defects and the interruption of the this compound biosynthetic pathway. This has been established through a combination of genetic analysis, biochemical assays, and metabolic profiling of mutant plants.

Mutations in the DET2 gene, which encodes the steroid 5α-reductase, block the pathway at an early stage. nih.gov This leads to a deficiency in all downstream brassinosteroids, including this compound and its derivatives. Similarly, defects in the DWF4 gene, responsible for 22α-hydroxylation, also cause a significant reduction in the production of downstream compounds. researchgate.net

Mutants with defects in the CYP85A genes, particularly cyp85a2, show an accumulation of 6-deoxo intermediates and a deficiency in their C-6 oxidized products. nih.gov For example, a tomato dwarf mutant with a defect in CYP85 is unable to convert this compound to 28-norcastasterone. nih.gov The abnormal growth of this mutant can be restored by the exogenous application of 28-norcastasterone, confirming that the genetic defect specifically affects this C-6 oxidation step. nih.gov

| Mutant | Defective Gene | Enzymatic Step Affected | Consequence for this compound Pathway |

| det2 | DET2 | Steroid 5α-reduction | Interruption of an early step, leading to a deficiency in precursors for this compound synthesis. |

| dwf4 | DWF4 | Steroid 22α-hydroxylation | Block in the conversion of upstream precursors to 22α-hydroxylated intermediates required for this compound synthesis. |

| cyp85a mutant | CYP85A | C-6 oxidation | Inability to convert this compound to 28-norcastasterone, leading to an accumulation of the former. |

Transcriptomic Studies of Brassinosteroid Biosynthesis Genes

Transcriptomic analyses, particularly through techniques like RNA sequencing (RNA-seq) and microarrays, have become crucial tools for understanding the genetic and molecular regulation of brassinosteroid (BR) biosynthesis. oup.comnih.gov These studies allow for a global view of gene expression, revealing how the transcription of genes encoding biosynthetic enzymes is modulated in response to various internal and external signals. nih.govbiorxiv.org By comparing gene expression profiles under different conditions, researchers can identify key regulatory genes and networks that control the levels of brassinosteroids, including intermediates like this compound. nih.gov This approach has been instrumental in building comprehensive models of BR-regulated gene expression networks and identifying transcription factors that respond to BR levels at different developmental stages. oup.com

Differential Gene Expression in Response to Environmental Cues (e.g., phosphate (B84403) deprivation)

The biosynthesis of brassinosteroids is dynamically regulated by environmental conditions, a fact highlighted by transcriptomic studies focusing on abiotic stress. Phosphate (Pi) deprivation, a common nutritional stress for plants, has been shown to significantly alter the expression of BR biosynthesis genes. nih.gov In Arabidopsis thaliana, Pi limitation leads to the downregulation of key BR signaling and biosynthesis genes. jipb.netresearchgate.net Studies have demonstrated that phosphate deprivation reduces the expression levels of BR biosynthesis genes, which corresponds with a decrease in the accumulation of the bioactive BR, 28-norcastasterone. nih.gov This transcriptional repression is part of a larger adaptive response where plants modulate their growth and root architecture to cope with nutrient scarcity. nih.govnih.gov The reduced BR signaling under low phosphate conditions is a key factor in promoting a shallower root system, which is advantageous for foraging phosphate in topsoil. nih.gov

The table below summarizes the observed changes in the expression of specific brassinosteroid-related genes in Arabidopsis thaliana roots in response to phosphate starvation.

Table 1: Differential Expression of Brassinosteroid-Related Genes in Arabidopsis thaliana Under Phosphate Deprivation

| Gene | Gene Function | Effect of Phosphate Deprivation | Source(s) |

|---|---|---|---|

| AtDWF4 | Encodes a C-22 hydroxylase, a key rate-limiting enzyme in BR biosynthesis. | Downregulated | researchgate.net |

| AtBR6ox1 | Encodes a brassinosteroid-6-oxidase involved in the final steps of BR synthesis. | Downregulated | researchgate.net |

| AtBRI1 | Encodes the primary BR receptor kinase. | Downregulated | researchgate.net |

This evidence indicates that environmental cues like phosphate availability directly influence the transcriptional regulation of the BR biosynthetic pathway, thereby controlling plant growth and development. nih.gov

Spatiotemporal Expression Patterns of Genes Involved in this compound Synthesis

The synthesis of this compound and other brassinosteroids is not uniform throughout the plant; it is highly regulated across different organs and developmental stages. This spatial and temporal (spatiotemporal) control is governed by the specific expression patterns of the biosynthetic genes. researchgate.net Studies in Arabidopsis have shown that the expression of genes encoding key enzymes in the BR pathway, such as DWF4 and brassinosteroid-6-oxidases (BR6ox), is highest in young, actively growing tissues. researchgate.net For instance, the highest transcript levels for these genes are found in apical shoots, which contain developing tissues, and the second-highest levels are in siliques, where embryos and seeds are actively developing. researchgate.net This pattern suggests that BRs, and by extension their precursors, are synthesized most actively in regions of cell division and expansion to promote growth. researchgate.net

Similar organ-specific expression has been observed in other plant species. In grapevines (Vitis vinifera), the gene VviBR6OX1, which catalyzes a C-6 oxidation step analogous to the conversion of this compound to 28-norcastasterone, shows its highest expression levels in immature seeds and green berries. nih.gov Likewise, genes like VviCYP90D1, involved in C-23 hydroxylation, are highly expressed in immature seeds and roots. nih.gov This indicates that BR biosynthesis is particularly active in reproductive tissues and roots, aligning with the hormone's role in seed development and root growth. nih.gov Transcriptomic analysis in Pak Choi also revealed that genes related to BR synthesis were upregulated during the transition to flowering, further linking active BR metabolism to key developmental events. mdpi.com

Table 2: Spatiotemporal Expression of Key Brassinosteroid Biosynthesis Genes in Different Plant Species

| Gene | Species | Organ/Tissue of High Expression | Developmental Stage | Source(s) |

|---|---|---|---|---|

| DWF4 | Arabidopsis thaliana | Apical shoots, Siliques | Actively growing stages | researchgate.net |

| BR6ox1 | Arabidopsis thaliana | Apical shoots, Siliques | Actively growing stages | researchgate.net |

| BR6ox2 | Arabidopsis thaliana | Apical shoots | Actively growing stages | researchgate.net |

| VviBR6OX1 | Vitis vinifera | Immature seeds, Green berries | Reproductive development | nih.gov |

| VviCYP90D1 | Vitis vinifera | Immature seeds, Roots | Reproductive development, Vegetative | nih.gov |

These findings collectively demonstrate that the genes responsible for producing brassinosteroids, including the pathway leading to this compound, are transcribed in a highly specific spatiotemporal manner, ensuring that the hormone is produced in the right place and at the right time to regulate plant growth and development. researchgate.net

Advanced Analytical Methodologies for Research and Quantification

Comprehensive Extraction and Purification Strategies for Plant Matrices

Effective sample preparation is a critical first step to remove interfering substances and enrich the target analytes from complex plant extracts. nih.gov This typically involves initial extraction with organic solvents like methanol (B129727) or acetonitrile, followed by one or more purification steps. frontiersin.orgresearchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating brassinosteroids from plant extracts. nih.gov Various sorbents, including C18, have been successfully employed. frontiersin.orgnih.gov A particularly effective approach is two-dimensional SPE (2D-SPE), which enhances selectivity by using two different sorbent materials. nih.govnih.gov

An online 2D-SPE system has been developed for the analysis of several brassinosteroids, including the related compound 6-deoxo-24-epicastasterone. nih.govnih.gov This system utilizes a column packed sequentially with a phenyl boronic acid silica (B1680970) sorbent and a C18 silica sorbent. nih.gov The phenyl boronic acid sorbent selectively captures compounds with vicinal diols, a characteristic feature of many brassinosteroids, while the C18 sorbent retains the compounds based on their hydrophobicity. This dual-mechanism separation significantly improves the cleanup of the plant extract. nih.govnih.gov

Magnetic solid-phase extraction (MSPE) using magnetic or magnetizable nanoparticles offers another efficient alternative for BR extraction. oup.com This method simplifies the separation process as the sorbents can be easily collected from the sample solution using an external magnetic field. nih.gov

Following initial extraction, further cleanup is often necessary to remove pigments and other co-extracted compounds that can interfere with subsequent analysis. Double-layered SPE cartridges containing materials like Graphite Carbon Black (GCB) and Primary Secondary Amine (PSA) silica sorbent have been shown to effectively remove a significant portion of contaminants. researchgate.net

A two-step purification procedure using SPE has been optimized for the analysis of 22 different brassinosteroids. researchgate.net This protocol provides a high degree of enrichment and cleanup, enabling sensitive detection by liquid chromatography-tandem mass spectrometry. nih.gov

Chromatographic Separation Techniques

High-resolution chromatographic techniques are essential for separating 6-deoxo-28-norcastasterone from other structurally similar brassinosteroids and remaining matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of brassinosteroids. nih.gov However, due to their low volatility, BRs require a derivatization step prior to GC analysis. nih.gov This typically involves the formation of more volatile derivatives, such as bismethaneboronates or trimethylsilyl (B98337) ethers. nih.gov The derivatized compounds can then be separated on a capillary column and detected with high sensitivity and selectivity using mass spectrometry, often in the selected ion monitoring (SIM) mode for enhanced specificity. google.com

| Parameter | Typical Conditions for Brassinosteroid Analysis |

| Derivatization | Methaneboronation followed by trimethylsilylation |

| Column | HP-5-ms capillary column (or similar) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the method of choice for brassinosteroid analysis, offering high sensitivity, selectivity, and the ability to analyze samples without derivatization. nih.govoup.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. researchgate.netnih.gov

For detection, electrospray ionization (ESI) is commonly used, typically in the positive ion mode. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. nih.gov This high selectivity often allows for the quantification of BRs even in complex matrices with minimal sample cleanup. nih.gov Methods using UHPLC-ESI-MS/MS have achieved very low detection limits, in the picogram range, making it possible to quantify endogenous brassinosteroids in very small amounts of plant tissue. researchgate.net

| Parameter | Typical Conditions for Brassinosteroid Analysis |

| Chromatography | UHPLC |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile/methanol and water, often with formic acid |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

Derivatization Strategies for Enhanced Detection

While UHPLC-MS/MS can directly analyze many brassinosteroids, derivatization can significantly enhance the sensitivity of detection, particularly for compounds with poor ionization efficiency. nih.gov For HPLC-MS/MS analysis, derivatization reagents are chosen to introduce a readily ionizable group onto the brassinosteroid molecule.

Boronic acid derivatives have proven to be particularly effective for this purpose, as they react selectively with the vicinal diol groups present in most brassinosteroids. frontiersin.orgresearchgate.net A variety of boronic acid-containing reagents have been developed to improve MS response, including:

m-aminophenylboronic acid (m-APBA) nih.gov

2-bromopyridine-5-boronic acid (BPBA) researchgate.net

4-(dimethylamino)-phenylboronic acid (DMAPBA) frontiersin.org

Formation of Methaneboronates and Trimethylsilyl Ethers

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of brassinosteroids. However, due to their low volatility, these compounds require derivatization prior to analysis. A common and effective strategy involves the formation of methaneboronates and trimethylsilyl (TMS) ethers.

The vicinal diol groups in the side chain of brassinosteroids readily react with methaneboronic acid to form stable cyclic methaneboronate derivatives. The remaining hydroxyl groups can then be converted to trimethylsilyl ethers. This dual derivatization process significantly increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. nih.govnih.gov In metabolic studies of the brassinosteroid biosynthesis pathway, including the conversion of 6-deoxo-28-nor-compounds, enzyme products are purified and derivatized to trimethylsilyl ethers (TMSi), bismethaneboronates (BMB), or methaneboronate-trimethylsilyl ethers (MB-TMSi) for rigorous characterization by GC-MS. nih.govtandfonline.com

Table 1: Derivatization of this compound for GC-MS Analysis

| Functional Group | Reagent | Derivative | Purpose |

|---|---|---|---|

| Vicinal Diols (Side Chain) | Methaneboronic Acid | Methaneboronate | Increases volatility and provides characteristic mass spectral fragmentation. |

This derivatization strategy not only facilitates chromatographic separation but also produces characteristic mass spectra that are essential for the structural elucidation and identification of compounds like 6-deoxotyphasterol, a related C28 brassinosteroid. tandfonline.com

Alternative Derivatization Reagents (e.g., Rhodamine B-boronic acid)

To enhance sensitivity and selectivity, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis, various alternative derivatization reagents have been developed. Boronic acid reagents are particularly useful as they selectively react with the diol functionalities of brassinosteroids. researchgate.net

One such reagent is Rhodamine B-boronic acid (RhB-BA). researchgate.net Derivatization with reagents that introduce a fluorescent or easily ionizable tag can significantly improve detection limits. While the specific application of RhB-BA to this compound is not extensively detailed, its use is part of a broader strategy for the sensitive detection of brassinosteroids. researchgate.net The principle involves the formation of a stable cyclic boronate ester between the boronic acid group of the reagent and the diol of the brassinosteroid.

Other boronic acid reagents that have been successfully employed for the derivatization of various brassinosteroids include:

2-bromopyridine-5-boronic acid (BPBA) researchgate.net

m-aminophenylboronic acid (m-APBA) researchgate.net

4-(dimethylamino)-phenylboronic acid (DMAPBA) researchgate.net

These reagents improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits. researchgate.net

Quantitative Analysis Approaches

The quantification of endogenous brassinosteroids like this compound is challenging due to their extremely low concentrations in plant tissues. nih.gov To address this, highly sensitive and robust quantitative methods have been established.

Isotope Dilution Methods with Deuterated Internal Standards

Isotope dilution mass spectrometry is considered the gold standard for quantitative analysis due to its high accuracy and precision. frontiersin.orgfrontiersin.org This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the sample at the beginning of the extraction process. usgs.gov

The internal standard is chemically identical to the analyte but has a different mass due to the incorporated isotopes (e.g., Deuterium, ²H). Because the standard and the analyte behave identically during extraction, purification, and derivatization, any sample loss will affect both equally. usgs.govnih.gov The concentration of the endogenous compound is then determined by measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. dundee.ac.uk This approach effectively compensates for matrix effects and variations in sample work-up, ensuring reliable quantification. frontiersin.orgfrontiersin.org

Table 2: Principles of Isotope Dilution Method

| Step | Description | Rationale |

|---|---|---|

| 1. Spiking | A known quantity of a deuterated internal standard is added to the sample. | The standard acts as an internal reference throughout the analytical process. |

| 2. Extraction & Purification | The analyte and the internal standard are co-extracted and purified from the sample matrix. | Physical and chemical behaviors of the analyte and standard are nearly identical, ensuring proportional representation. |

| 3. Derivatization | Both compounds are derivatized to improve analytical properties (e.g., for GC-MS). | Ensures both compounds are analyzed under the same conditions. |

| 4. MS Analysis | The ratio of the natural analyte to the isotope-labeled standard is measured by mass spectrometry. | The ratio is used to calculate the exact amount of the endogenous analyte, correcting for any losses during sample preparation. |

Ultra-Trace Analysis for Low Concentration Detection

Brassinosteroids are typically present at very low levels in vegetative tissues, often in the range of nanograms or even picograms per gram of fresh weight. nih.gov This necessitates the use of ultra-trace analysis techniques capable of detecting and quantifying minute amounts of this compound.

Achieving ultra-trace detection involves a combination of efficient sample extraction and purification, sensitive derivatization, and advanced instrumentation. Methods combining solid-phase extraction (SPE) with techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed to reach the required sensitivity. nih.gov For instance, methods for other brassinosteroids have achieved detection limits in the low picogram (pg) range. researchgate.net A highly sensitive isotope dilution GC-MS method developed for other steroids has demonstrated limits of detection and quantification in the pg/mL range (e.g., 7 pg/mL and 23 pg/mL, respectively), showcasing the potential for analyzing trace-level compounds. nih.gov The use of selective derivatization reagents, as mentioned in section 6.3.2, plays a significant role in enhancing the sensitivity of these methods by improving ionization and reducing background noise in mass spectrometry. researchgate.net

Future Research Trajectories and Research Applications

Refinement of Biosynthetic Pathway Elucidation

The biosynthetic pathway leading to C₂₇ brassinosteroids, including the intermediate 6-Deoxo-28-norcastasterone, has been largely outlined through studies in plants like Arabidopsis thaliana and tomato. nih.govnih.gov The pathway is understood to proceed from cholesterol via the late C-6 oxidation pathway. nih.gov However, significant gaps remain in our understanding, necessitating further research to fully map the molecular machinery involved.

Identification of Uncharacterized Enzymes and Genes

While key enzymatic steps in brassinosteroid (BR) biosynthesis are catalyzed by known cytochrome P450 (P450) enzymes, several reactions in the C₂₇ pathway are presumed to be carried out by enzymes that have not been definitively characterized for their specific substrates. frontiersin.orgnih.gov The biosynthesis of this compound involves a series of hydroxylation and oxidation steps, and while orthologs from the well-studied C₂₈ pathway are likely involved, their precise function and redundancy with C₂₇ intermediates require confirmation. mpg.de

Future research must focus on:

Functional Characterization: Systematically conducting in vitro enzymatic assays using heterologously expressed candidate enzymes with specific C₂₇ intermediates like 6-deoxo-28-nortyphasterol and 6-deoxo-28-nor-3-dehydroteasterone. nih.gov This will confirm the substrate specificity of enzymes presumed to function in the pathway.

Identifying Redundant Genes: Studies on C₂₈ BR biosynthesis have revealed that some P450s, such as CYP90C1 and CYP90D1, have redundant functions, where a phenotype is only observed in double mutants. mpg.de Similar genetic redundancy may mask the function of genes in the C₂₇ pathway, requiring the generation and analysis of multiple-mutant lines to uncover the roles of these uncharacterized genes.

Elucidating Minor or Alternative Pathways: The BR biosynthetic network is complex and interconnected. nih.govresearchgate.net Research should explore potential shortcut pathways or metabolic grids that might contribute to the pool of this compound, which may involve currently unknown enzymes. nih.gov

Table 1: Key Known and Postulated Enzymes in the Biosynthesis of this compound

| Precursor | Product | Enzyme/Gene Family | Status |

| Cholesterol | Cholestanol (B8816890) | DET2 (5α-reductase) | Characterized |

| Cholestanol | 6-deoxo-28-norcathasterone | DWF4 (CYP90B1) | Characterized (C₂₈), Postulated (C₂₇) |

| 6-deoxo-28-norcathasterone | 6-deoxo-28-norteasterone | CPD (CYP90A1) | Characterized (C₂₈), Postulated (C₂₇) |

| 6-deoxo-28-norteasterone | 6-deoxo-28-nor-3-dehydroteasterone | (Uncharacterized) | Uncharacterized |

| 6-deoxo-28-nor-3-dehydroteasterone | 6-deoxo-28-nortyphasterol | (Uncharacterized) | Uncharacterized |

| 6-deoxo-28-nortyphasterol | This compound | ROT3 (CYP90C1) / CYP90D1 | Postulated |

Detailed Kinetic Studies of Enzymatic Transformations

A quantitative understanding of the brassinosteroid biosynthetic pathway requires detailed kinetic analysis of its constituent enzymes. Such studies are crucial for identifying rate-limiting steps and understanding how the flow of metabolites, or "flux," through the pathway is controlled. researchgate.net While some steps are known to be critical, precise kinetic parameters (e.g., Kcat, Km) for most enzymes with C₂₇ substrates are lacking.

Key research objectives include:

Determining Catalytic Efficiency: In vitro assays have shown that different enzymes and even isoforms of the same enzyme can have vastly different efficiencies. For instance, CYP85A2 is significantly more efficient than CYP85A1 in catalyzing C-6 oxidation. nih.gov Quantifying these differences for all steps leading to this compound will clarify their relative importance.

Investigating Substrate Inhibition/Activation: Enzyme kinetics can reveal complex regulatory behaviors, such as feedback inhibition where a downstream product slows the activity of an upstream enzyme. Understanding these dynamics is essential for building predictive models of BR biosynthesis.

Advanced Molecular and Genetic Manipulations

Modern molecular tools offer unprecedented opportunities to investigate and manipulate the this compound pathway for both fundamental research and agricultural applications.

CRISPR/Cas-Mediated Gene Editing in Model and Crop Plants for Pathway Modification

The CRISPR/Cas9 system and related genome-editing technologies provide a powerful tool for making precise modifications to the genes involved in brassinosteroid biosynthesis. iitg.ac.in This technology is already being applied to modulate BR signaling and biosynthesis to create improved crop varieties, such as high-yielding, semi-dwarf wheat. nih.govresearchgate.net

Future applications for studying this compound include:

Targeted Gene Knockouts: Creating precise null mutants for candidate genes in the C₂₇ pathway to definitively establish their function without the ambiguity of off-target effects from chemical mutagenesis.

Promoter Editing: Modifying the promoter regions of key biosynthetic genes like DWF4 or CYP85A2 to alter their expression levels in specific tissues or at specific developmental stages. This allows for fine-tuning the levels of intermediates like this compound to study their specific physiological roles.

Improving Agronomic Traits: Manipulating the pathway to optimize plant architecture, such as height and leaf angle, or to enhance stress tolerance and yield in horticultural and agricultural crops. nih.govfrontiersin.org

Elucidating Transcriptional and Post-Translational Regulatory Mechanisms

The production of this compound is tightly regulated at multiple levels to maintain hormonal homeostasis. While the core signaling pathway is well-understood, the nuances of its regulation are still being uncovered.

Transcriptional Regulation: The expression of BR biosynthetic genes is controlled by a negative feedback loop. frontiersin.org High levels of brassinosteroids lead to the activation of the transcription factors BZR1 and BES1, which in turn bind to the promoters of genes like DWF4 and CPD to repress their transcription. tandfonline.com Conversely, other transcription factors, such as TCP1 and CESTA, act as positive regulators, enhancing the expression of these genes. nih.govfrontiersin.org Future research will focus on identifying how various environmental and developmental signals integrate into this transcriptional network to modulate the synthesis of specific intermediates.

Post-Translational Regulation: The activity of biosynthetic enzymes and regulatory proteins is further controlled after protein synthesis. This adds another layer of rapid and dynamic control. Key mechanisms include:

Phosphorylation: The kinase BIN2 phosphorylates and inactivates the BZR1/BES1 transcription factors, while the phosphatase PP2A removes these phosphate (B84403) groups to activate them. nih.govnih.gov

Farnesylation: The attachment of a farnesyl group (a type of lipid modification) to the enzyme CYP85A2 has been shown to be essential for its correct subcellular localization and function. nih.govfrontiersin.org

SUMOylation and Ubiquitination: Other modifications, such as the attachment of SUMO (Small Ubiquitin-like Modifier) peptides or ubiquitin, can alter protein stability, localization, or activity, providing further control over the pathway's components. nih.govbiorxiv.org

Metabolic Engineering of Brassinosteroid Production in Plant Cell Cultures or Microorganisms

The chemical synthesis of brassinosteroids is complex and costly, limiting their widespread agricultural application. nih.gov Metabolic engineering offers a promising alternative for the sustainable and cost-effective production of BRs and their precursors. This involves transferring the relevant biosynthetic genes into a host system that can be easily cultivated.

Potential production platforms include:

Plant Cell Cultures: Systems using cultured cells from plants like Catharanthus roseus have been instrumental in elucidating the BR biosynthetic pathway and demonstrate the potential for contained, large-scale production of specific intermediates. researchgate.net

Microbial Chassis: Introducing the BR biosynthetic pathway into microorganisms such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) could enable highly scalable and economical production. nih.gov This would involve transferring the plant genes responsible for converting a common sterol, like cholesterol, into this compound and other valuable intermediates.

The primary challenges in this field are optimizing the expression and activity of multiple plant enzymes (particularly P450s) in a microbial host and ensuring a sufficient supply of the initial sterol precursor.

Development of Novel Research Probes and Chemical Tools Based on this compound

The development of specialized chemical probes derived from this compound would be a significant step forward in elucidating its precise biological functions. As a biosynthetic precursor, its activity is relatively low compared to downstream products like 28-norcastasterone (B1253329). However, understanding its interactions and enzymatic conversion is crucial.

Future research could focus on synthesizing analogs of this compound that can serve as molecular probes. These could include:

Biotinylated or Tagged Probes: The synthesis of this compound analogs with biotin (B1667282) or other affinity tags would enable researchers to perform pull-down assays. These experiments could help identify proteins that interact with or bind to this specific brassinosteroid intermediate, such as the enzymes responsible for its conversion.

Fluorescent Probes: By attaching a fluorescent moiety to the this compound scaffold, it would be possible to visualize its subcellular localization and track its movement within plant cells and tissues in real-time. This could provide insights into its transport and the specific compartments where its metabolic conversion occurs.

Photoaffinity Probes: The design of probes with photo-reactive groups would allow for the covalent labeling of interacting proteins upon UV irradiation. This technique is particularly useful for capturing transient or weak interactions that might otherwise be difficult to detect.

The development of these chemical tools would be instrumental in identifying the specific enzymes and potential regulatory proteins that interact with this compound, thereby providing a more detailed understanding of its role in the brassinosteroid metabolic network.

Application of Multi-omics Approaches (Proteomics, Metabolomics) to Understand its Network Interactions

To date, proteomics and metabolomics studies have been applied to understand the broader effects of brassinosteroids on plant physiology. nih.govnih.gov However, specific multi-omics investigations centered on the effects of this compound are yet to be reported. Such studies would be invaluable for mapping its network of interactions and understanding its influence on cellular processes beyond its role as a simple metabolic intermediate.

Proteomics: A comparative proteomic analysis could be conducted on plants or cell cultures treated with this compound versus untreated controls. This would involve techniques like 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis) coupled with mass spectrometry to identify proteins whose expression levels change in response to this compound. This could reveal downstream signaling components or metabolic enzymes that are regulated by this specific precursor.

Metabolomics: Metabolomic profiling using techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) could be employed to analyze the global metabolic changes induced by the application of this compound. This would not only confirm its conversion to downstream brassinosteroids but could also uncover previously unknown metabolic pathways that are influenced by this compound. By observing the accumulation or depletion of other metabolites, researchers could infer the broader metabolic network in which this compound participates.

An integrated multi-omics approach, combining proteomics and metabolomics data, would provide a comprehensive systems-level view of the cellular response to this compound. This could lead to the identification of novel regulatory loops and crosstalk between the brassinosteroid pathway and other signaling networks within the plant.

Q & A

Q. Advanced

- Mutant screens : Arabidopsis mutants (det3, cpd) with disrupted cytochrome P450 genes (CYP85A1, CYP90C1) show altered brassinosteroid profiles.

- Promoter-GUS fusions : Tissue-specific expression of CYP724B1 in root meristems correlates with this compound accumulation .

How can researchers design experiments to evaluate the interaction between this compound and other phytohormones under abiotic stress?

Advanced

Co-application studies with hormone inhibitors (e.g., paclobutrazol for gibberellins) in hydroponic systems isolate brassinosteroid-specific effects. Metabolomic profiling (UHPLC-QTOF-MS) of maize under drought reveals crosstalk with jasmonic acid pathways, enhancing osmotic adjustment .

What biotransformation approaches are used to study this compound in non-model plants?

Advanced

In vitro cell cultures (e.g., Lilium longiflorum) fed with deuterated precursors track hydroxylation and epimerization steps. Escherichia coli-expressed CYP enzymes (e.g., CYP90D2) validate catalytic activity via in vitro assays with NADPH cofactors .

How do researchers characterize enzymes involved in the oxidation of this compound?

Q. Advanced

- Kinetic assays : Purified recombinant CYP450s (e.g., CYP85A1) incubated with substrate and NADPH, measuring product formation via GC-MS.

- Site-directed mutagenesis : Residues critical for C-22 hydroxylation (e.g., Thr-487 in CYP724B1) are identified through homology modeling .

What validation methods ensure the specificity of bioassays for this compound?

Basic

Dose-response curves in rice lamina inclination tests confirm activity distinct from gibberellins. Co-injection with brassinazole (brassinosteroid biosynthesis inhibitor) suppresses responses, confirming specificity .

Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.